Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for “Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is 1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” has a molecular weight of 233.22 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry room .
Scientific Research Applications
Application in Pharmaceutical Research
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular weight of 233.22 . While specific applications of this compound were not found, a related compound, “1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide”, is a metabolite of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Application in Synthesis of Copper (II) Complexes
A related compound, “6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones”, has been used in the synthesis of novel Copper (II) complexes . These complexes exhibited high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The high cellular uptake and selectivity towards cancerous cell lines over non-cancerous cell lines were noted . These complexes were also able to circumvent cisplatin resistance .
Application in Antimicrobial Activity
A related compound, “6′-methyl-4′-methoxy-2-oxo-2H”, has been synthesized and tested for antimicrobial activity . The synthesized compounds showed significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
Synthesis of Fused Heterocycles
4-Hydroxy-2-quinolones, which are structurally similar to your compound, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities . The synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems have been a focus of research .
Preparation of 3,5-Diaryl-6-Carbethoxycyclohexanones
A more common application is found in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds , or intermediates in the synthesis of benzisoxazoles, or carbazole derivatives .
Inhibitor of Multiple Receptor Tyrosine Kinases
1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide, a metabolite of Lenvatinib, is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors . This suggests that structurally similar compounds may also have potential applications in pharmaceutical research.
Synthesis of Pyrano [3,2-c]quinolones
4-Hydroxy-2-quinolones, which are structurally similar to your compound, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities . The synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems have been a focus of research .
Preparation of 3,5-Diaryl-6-Carbethoxycyclohexanones
A more common application is found in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds , or intermediates in the synthesis of benzisoxazoles, or carbazole derivatives .
Inhibitor of Multiple Receptor Tyrosine Kinases
1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide, a metabolite of Lenvatinib, is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors . This suggests that structurally similar compounds may also have potential applications in pharmaceutical research.
Safety And Hazards
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWOLGMEYBTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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